![molecular formula C19H21N3O4S B2605925 Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1042967-95-2](/img/structure/B2605925.png)
Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Dipoles for Spectroscopic Investigations
Compounds like 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates exhibit properties that classify them as cross-conjugated systems. These systems are notable for their application in fluorescence spectroscopy, where they are used to study and develop new fluorescent probes and materials (Smeyanov et al., 2017).
Antimicrobial and Antioxidant Activities
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and screened for their in vitro antimicrobial and antioxidant activities. These studies contribute to the discovery of new compounds with potential pharmaceutical applications, particularly in addressing bacterial and fungal infections, as well as oxidative stress-related conditions (Raghavendra et al., 2016).
Synthesis of Heterocyclic Systems
Research into the reactivity of compounds like ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate towards different reagents has paved the way for the synthesis of fused heterocyclic systems. These systems are of interest due to their potential biological activities and applications in developing new drugs (Wardaman, 2000).
Organocatalyzed Synthesis under Aqueous Conditions
The development of efficient synthetic methodologies under environmentally friendly conditions is crucial for sustainable chemistry. Studies on the organocatalyzed aqueous synthesis of thiophene derivatives demonstrate advancements in green chemistry, offering routes to synthesize important compounds with reduced environmental impact (Abaee & Cheraghi, 2013).
Inhibitory Activity Studies and Drug Development
Research into novel chromone-pyrimidine coupled derivatives highlights the potential of these compounds in antimicrobial applications. Evaluating their in vitro antifungal and antibacterial activity, along with docking studies to predict interactions with biological receptors, showcases the role of synthetic chemistry in drug discovery and development (Tiwari et al., 2018).
Mechanism of Action
Target of action
The compound “Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate” is a complex molecule that contains a quinoxaline and a thiophene moiety. Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Thiophene derivatives also have diverse biological activities
Mode of action
Many quinoxaline and thiophene derivatives interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways that “Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate” might affect. Given the biological activities of similar compounds, it could potentially affect pathways related to inflammation, viral replication, or cell proliferation .
Result of action
The molecular and cellular effects of “Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate” would depend on its specific targets and mode of action. Given the activities of similar compounds, potential effects could include inhibition of inflammatory responses, suppression of viral replication, or induction of cancer cell death .
properties
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-11-10(2)27-18(16(11)19(25)26-3)22-15(23)9-14-17(24)21-13-8-6-5-7-12(13)20-14/h5-8,14,20H,4,9H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUDUXFVQMPHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate |
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